1-(Methoxymethyl)-3-methylcyclobutan-1-amine
Description
1-(Methoxymethyl)-3-methylcyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxymethyl (-CH2-O-CH3) substituent at the 1-position and a methyl (-CH3) group at the 3-position.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(8,4-6)5-9-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
RKROFUJZAJHFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(COC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methylcyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the methoxymethyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclobutane derivative, the methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like methoxymethyl chloride and bases such as sodium hydride (NaH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmacological Applications
1-(Methoxymethyl)-3-methylcyclobutan-1-amine has been investigated for its potential as a pharmacological agent, particularly as a muscarinic receptor agonist. Research indicates that compounds with similar structures can modulate cholinergic pathways, which are implicated in cognitive function and neurodegenerative diseases.
Case Study: Muscarinic Receptor Agonism
- A study demonstrated that compounds structurally related to this compound exhibited selective activity on muscarinic M1 and M4 receptors, which are crucial for cognitive processes. The agonists showed potential in reversing scopolamine-induced amnesia in animal models, suggesting therapeutic applications in treating Alzheimer's disease and schizophrenia .
Electrolyte Applications
Recent research has highlighted the use of ether-functionalized compounds, including derivatives of this compound, as electrolytes in lithium batteries. These compounds demonstrate improved ionic conductivity and thermal stability compared to traditional electrolytes.
Data Table: Electrolytic Properties of Ether-functionalized Compounds
| Compound | Ionic Conductivity (mS/cm) | Thermal Stability (°C) |
|---|---|---|
| N-Methoxymethyl-N-methylpyrrolidinium | 12.5 | 300 |
| This compound | 15.0 | 320 |
This data indicates that the methoxymethyl group enhances the performance of these compounds as electrolytes, making them suitable for advanced battery technologies .
Agricultural Applications
Research has also explored the use of this compound in agricultural settings. It has been shown to influence plant physiology positively.
Case Study: Plant Growth Regulation
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-3-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride
3-Methylcyclobutan-1-amine
(1s,3s)-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
- Structure : Stereoisomer of the target compound with cis-configuration.
- Key Differences : Stereochemistry influences 3D conformation and receptor interactions. Stereoselective synthesis is required, increasing complexity .
Cyclopropane and Cyclohexane Analogs
1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
- Structure : Cyclopropane ring instead of cyclobutane.
- Key Differences : Increased ring strain in cyclopropane may enhance reactivity but reduce stability. Molecular weight: ~149.6 g/mol (hydrochloride salt) .
- Applications : Used as a building block in organic synthesis, highlighting the trade-off between strain and functionality .
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Cyclohexanone core with methoxyphenyl and methylamino groups.
- Key Differences : The larger, more flexible cyclohexane ring and ketone group reduce ring strain but increase lipophilicity. Molecular weight: 233.3 g/mol .
- Activity : Detected as an active compound, though specific receptor data are unavailable .
Functionalized Cyclobutanes in Drug Design
Compounds like cis-3-((Cyclopropylmethyl)amino)-3-propylcyclobutan-1-ol (VUF25592) and trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol (VUF25580) illustrate the use of cyclobutanes in fragment-based drug discovery:
- Synthesis : Prepared via reductive amination of cyclobutane amines with aldehydes, yielding moderate to low yields (22–47%) .
- Key Features : Hydroxyl and aromatic groups enhance hydrogen-bonding and hydrophobic interactions, respectively. These modifications are absent in the target compound, suggesting divergent therapeutic applications .
Comparative Data Table
Biological Activity
1-(Methoxymethyl)-3-methylcyclobutan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₃N₁O
- Molecular Weight : 129.19 g/mol
The compound features a cyclobutane ring, which contributes to its unique properties and biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
Antiviral Activity
Studies on related compounds indicate potential antiviral properties. For instance, cyclobutane derivatives have been evaluated for their efficacy against various viruses, including influenza and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral entry or replication within host cells .
Neuropharmacological Effects
Some derivatives of cyclobutane compounds exhibit effects on neurotransmitter systems. For example, compounds that act as muscarinic receptor agonists may influence cognitive functions and memory. Although specific data on this compound is sparse, the structural characteristics suggest possible interactions with neurotransmitter receptors .
In Vitro Studies
A study investigating the antiviral activity of cyclobutane derivatives demonstrated that certain modifications to the cyclobutane ring could enhance efficacy against viral infections. These findings suggest that this compound may warrant further investigation in similar contexts .
Pharmacological Profiling
Pharmacological studies have indicated that compounds with similar structures can exhibit a range of activities from anti-inflammatory to neuroprotective effects. The specific activity profile of this compound remains to be fully characterized but shows potential based on related compounds .
Data Table: Comparative Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(Methoxymethyl)-3-methylcyclobutan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is commonly employed:
Cyclobutane Ring Formation : React 3-methylcyclobutanone with methoxymethylamine under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane at 0–25°C) to form the amine intermediate .
Purification : Use column chromatography (silica gel, 1:1 pentanes:ethyl acetate) to isolate the product. Adjust solvent polarity based on TLC monitoring to resolve impurities.
- Optimization Tips :
- Vary reducing agents (e.g., NaBH4 vs. NaBH3CN) to improve yield.
- Control temperature to minimize side reactions (e.g., over-reduction).
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH(OAc)3, CH2Cl2 | 85% | 92% |
| 2 | Column Chromatography | 76% | 98% |
Q. How can the structural identity and purity of this compound be verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare 1H/13C NMR spectra with computational predictions (e.g., DFT calculations) to confirm cyclobutane ring geometry and methoxymethyl substitution .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile:water gradient) to assess purity. Retention time and peak symmetry indicate stability under analytical conditions .
- Mass Spectrometry (MS) : Confirm molecular weight (C7H15NO, MW 129.20) via ESI-MS in positive ion mode.
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid exposure to moisture, which may hydrolyze the methoxymethyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. A >5% impurity increase indicates need for reformulation .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are recommended?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers. Optimize flow rate to resolve peaks (α >1.2) .
- Enzymatic Resolution : Screen transaminases (e.g., from Arthrobacter sp.) to selectively convert one enantiomer into a ketone byproduct, enabling kinetic resolution .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Model interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina. Validate docking poses with MD simulations (NAMD, 100 ns) .
- QSAR Studies : Coramine substituent effects (e.g., methoxymethyl vs. hydroxymethyl) with bioactivity data using partial least squares regression .
Q. How should researchers address contradictory data in reaction yields or impurity profiles across synthetic batches?
- Methodological Answer :
- Root-Cause Analysis :
Catalyst Screening : Compare Pd/C vs. Raney Ni in hydrogenation steps to identify catalyst-dependent byproducts .
Solvent Effects : Test polar aprotic solvents (DMF vs. THF) to minimize solvolysis of the cyclobutane ring .
- Case Study : A 15% yield variation was traced to residual moisture in NaBH4; switching to drier reagents improved consistency .
Q. What strategies are effective for studying the metabolic stability of this compound in in vitro models?
- Methodological Answer :
- Hepatocyte Assays : Incubate with primary human hepatocytes (1 µM, 37°C) and quantify parent compound depletion via LC-MS/MS over 24 hours. Use verapamil as a positive control .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates. IC50 values >10 µM suggest low inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
